molecular formula C13H17N3 B7933146 N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine

N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine

Cat. No.: B7933146
M. Wt: 215.29 g/mol
InChI Key: NMJNQTWQXNBGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring an isoquinoline moiety at the N1 position and a methyl group on the same nitrogen. This compound belongs to a class of diamines with diverse applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name

N'-(isoquinolin-1-ylmethyl)-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16(9-7-14)10-13-12-5-3-2-4-11(12)6-8-15-13/h2-6,8H,7,9-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNQTWQXNBGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine typically involves the following steps:

    Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction.

    Attachment of Ethane-1,2-diamine: The isoquinoline derivative is then reacted with ethane-1,2-diamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomerism in Isoquinoline Derivatives

A key structural analog is N1-(Isoquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (3ai) (). The positional isomerism (isoquinoline substitution at C1 vs. C4) alters electronic distribution and steric interactions. For example:

  • C1 substitution (target compound) may enhance π-π stacking due to proximity to the methylene bridge.
  • C4 substitution (3ai) could influence hydrogen bonding or metal coordination due to spatial orientation differences.
    This variation impacts reactivity and binding affinity in biological or catalytic systems .

Quinoline-Based Diamines

N1-(2-(5,7-Dichloro-8-nitroquinolin-2-yl)ethyl)-N1-methylethane-1,2-diamine (H-Atokel-5) () shares the ethane-diamine backbone but substitutes isoquinoline with a nitroquinoline group. Key differences include:

  • Bioactivity: H-Atokel-5 exhibits antimalarial activity, suggesting quinoline derivatives are prioritized for parasitic targets.
  • Electronic Effects: The nitro group in H-Atokel-5 increases electrophilicity, whereas isoquinoline’s fused aromatic system may enhance lipophilicity .

Substituent-Driven Property Variations

  • N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine (): Molecular Weight: 198.69 g/mol vs. ~260–280 g/mol (estimated for the target compound). aliphatic amines in ) but reducing solubility compared to isoquinoline .
  • N1-((4-(4-Isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine (): Pyrrole vs. Isoquinoline: The pyrrole ring offers hydrogen-bonding sites, while isoquinoline provides a rigid, planar structure for π interactions .

Physicochemical and Spectroscopic Comparisons

NMR Spectral Data

  • 1H NMR: Isoquinoline protons in the target compound are expected near δ 7.5–9.0 ppm (aromatic region), similar to quinoline derivatives (e.g., δ 8.48 ppm for H-Atokel-5 in ).
  • 13C NMR: The isoquinoline carbons (C1–C10) would resonate at 115–150 ppm, distinct from aliphatic diamines like N-methylethylenediamine (), which show signals below 50 ppm .

IR and Mass Spectra

  • IR : The target compound’s NH stretching (3300–3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) align with related diamines ().
  • MS : Molecular ion peaks would differ based on substituents; e.g., H-Atokel-5 shows a mass increase due to nitro and chloro groups .

Medicinal Chemistry

  • Antimalarial Potential: Quinoline-diamines () are well-established antimalarials. The target compound’s isoquinoline group may target similar pathways (e.g., heme detoxification) but with altered pharmacokinetics .
  • Anticancer Activity: Platinum-diamine complexes () highlight the role of diamines in DNA binding. The isoquinoline moiety could enhance intercalation or metal coordination .

Corrosion Inhibition

Aliphatic amines like DETA and TETA () inhibit corrosion via adsorption on metal surfaces. The target compound’s aromaticity may improve adsorption stability but reduce solubility in aqueous systems .

Biological Activity

N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine, also known by its CAS number 1353956-14-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an isoquinoline moiety linked to a methylethane-1,2-diamine framework. The structural formula can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_{2}

This structure is essential for understanding its interaction with biological targets.

This compound has been studied for various biological activities:

  • Inhibition of Hypoxia-Inducible Factor (HIF) : Recent studies revealed that derivatives of isoquinoline can inhibit HIF signaling pathways, which are crucial in conditions like rheumatoid arthritis (RA) and cancer. Specifically, compounds similar to this compound have shown promising results in reducing inflammation and angiogenesis associated with RA by blocking hypoxia-induced HIF-1α protein accumulation .
  • Neuroprotective Effects : Compounds related to isoquinoline structures have demonstrated neuroprotective properties. For example, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline indicate that such compounds can inhibit dopamine metabolism and reduce cravings associated with substance abuse disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
HIF InhibitionBlocks HIF-1α accumulation
Anti-inflammatoryReduces inflammation in RA models
NeuroprotectionInhibits dopamine metabolism

Case Study 1: HIF Inhibition in Rheumatoid Arthritis

In a study focusing on RA, a derivative of this compound was tested for its ability to inhibit HIF signaling. The results indicated that the compound significantly decreased the inflammatory response and improved joint pathology in an adjuvant-induced arthritis rat model. The compound's IC50 value was determined to be 0.55 μM in luciferase reporter assays targeting HIF activity .

Case Study 2: Neuroprotective Effects

Another research effort investigated the effects of isoquinoline derivatives on cocaine-induced reinstatement in animal models. The study found that these compounds could effectively reduce the reinstatement of drug-seeking behavior by modulating neurotransmitter levels in critical brain regions such as the nucleus accumbens and striatum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.